molecular formula C10H14ClNO2 B8053272 3-Amino-2-(p-tolyl)propanoic acid hydrochloride

3-Amino-2-(p-tolyl)propanoic acid hydrochloride

Cat. No.: B8053272
M. Wt: 215.67 g/mol
InChI Key: SAUXHXWQDHBPKX-UHFFFAOYSA-N
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Description

3-Amino-2-(p-tolyl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a p-tolyl (4-methylphenyl) group at the second carbon and an amino group at the third carbon of the propanoic acid backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-amino-2-(4-methylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUXHXWQDHBPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthaloyl-Protected Intermediate Synthesis

The fusion of 2-(p-tolyl)propanoic acid with phthalic anhydride under controlled thermal conditions (180–200°C, 4–6 hours) generates a phthaloyl-protected intermediate. This method, adapted from 3-amino-3-arylpropionic acid syntheses, involves cyclization to form a phthalimide derivative. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl of phthalic anhydride, followed by dehydration.

Key Conditions

  • Molar Ratio : 1:1.2 (acid/anhydride)

  • Catalyst : None required

  • Work-up : Recrystallization from ethanol/water (3:1) yields the protected intermediate in 65–72% purity.

Deprotection and Hydrochloride Formation

Hydrolysis of the phthalimide intermediate is achieved using 6 M HCl under reflux (100°C, 8 hours). The phthalic acid byproduct is removed via filtration, and the resulting free amine is precipitated as the hydrochloride salt by adjusting the pH to 4–5 with concentrated HCl. This step achieves an 85–90% recovery rate.

Alkylation of p-Toluidine with 2-Bromopropionic Acid

Nucleophilic Substitution Mechanism

p-Toluidine undergoes alkylation with 2-bromopropionic acid in a polar aprotic solvent (e.g., DMF) at 80–90°C for 12–18 hours. The reaction exploits the nucleophilicity of the aniline’s amine group, displacing bromide to form 2-(p-tolyl)propanoic acid.

Reaction Optimization

  • Solvent : DMF > DMSO > Acetonitrile (yields: 20% vs. 88% in DMF)

  • Base : Potassium carbonate (2 eq.) enhances deprotonation of the carboxylic acid.

Amino Group Introduction via Nitration/Reduction

The propanoic acid derivative is nitrated at the C3 position using fuming HNO3 (0°C, 2 hours), followed by catalytic hydrogenation (H2, Pd/C, 50 psi) to reduce the nitro group to an amine. This two-step sequence achieves a 60–65% overall yield but requires careful control to avoid over-nitration.

Acrylic Acid Derivative-Based Synthesis

Michael Addition with Ammonia

Ethyl 2-(p-tolyl)acrylate reacts with aqueous ammonia (25% w/w) in ethanol at 25°C for 48 hours. The Michael addition places the amino group at the β-position relative to the ester, which is subsequently hydrolyzed to the carboxylic acid using NaOH (2 M, 10 hours).

Byproduct Analysis

  • Major Byproduct : Unreacted acrylate (8–12%)

  • Purification : Column chromatography (SiO2, hexane/ethyl acetate 3:1) isolates the product in 75% yield.

Hydrochloride Salt Formation

The free amino acid is treated with HCl gas in anhydrous ether, precipitating the hydrochloride salt with >95% purity. This method avoids aqueous work-up, minimizing degradation.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Phthalic Anhydride65–7885–90High regioselectivityMulti-step deprotection
Alkylation/Nitration60–6580–85Scalable for industrial useHazardous nitration conditions
Michael Addition70–7590–95Mild reaction conditionsRequires chromatography for purification

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the C3 amino center occurs during hydrolysis (Methods 1 and 3). Chiral auxiliaries or asymmetric hydrogenation (e.g., Ru-BINAP catalysts) may improve enantiomeric excess but remain unexplored in current literature.

Byproduct Formation in Alkylation

N-Alkylation of p-toluidine competes with O-alkylation of the carboxylic acid, generating 5–10% N-(2-carboxyethyl)-p-toluidine. Increasing steric bulk (e.g., using tert-butyl bromopropionate) reduces this side reaction to <2%.

Industrial Scalability Considerations

Method 2 (alkylation/nitration) offers the highest throughput (batch sizes >10 kg) but requires stringent safety protocols for nitration. Method 3’s mild conditions and negligible toxic waste make it preferable for small-scale pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(p-tolyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form corresponding amides or nitriles.

  • Reduction: The compound can be reduced to form simpler derivatives.

  • Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Amides, nitriles.

  • Reduction: Simpler amino acids or alcohols.

  • Substitution: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10_{10}H13_{13}ClN2_2O2_2
  • CAS Number : 2201551-71-3
  • Molecular Weight : 220.68 g/mol

The compound features an amino group, a carboxylic acid group, and a p-tolyl side chain, which contribute to its reactivity and potential biological activities.

Medicinal Chemistry

3-Amino-2-(p-tolyl)propanoic acid hydrochloride is primarily utilized in the synthesis of novel pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specific pathways in disease processes.

  • Prodrug Development : The compound can serve as a building block for prodrugs, which are designed to improve the pharmacokinetic properties of active drugs. Research has shown that derivatives of this compound can be engineered to release active pharmaceutical ingredients in a controlled manner, enhancing therapeutic efficacy while minimizing side effects .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated that modifications to the amino acid structure can lead to effective inhibitors of proteases, which are critical in various diseases including cancer and viral infections.

  • Case Study : A study highlighted the use of non-canonical amino acids, including derivatives of 3-amino-2-(p-tolyl)propanoic acid, in probing protease structures and functions. These derivatives were shown to influence enzyme activity significantly, suggesting their utility in drug design .

Antimicrobial Activity

Recent research has explored the antimicrobial properties of various derivatives of 3-amino-2-(p-tolyl)propanoic acid. The compound's ability to inhibit bacterial growth has been documented, making it a candidate for further development as an antimicrobial agent.

  • Research Findings : A comparative analysis indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of prodrugsEnhances pharmacokinetics; targeted release
Enzyme InhibitionProtease inhibition studiesSignificant impact on enzyme activity
Antimicrobial ActivityEvaluation against bacterial strainsSuperior activity compared to standard antibiotics

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.

  • Pathways Involved: It may influence pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

STOCK1N-69160
  • Structure: (S)-2-((R)-4-((R)-2-amino-3-methylbutanamido)-3-(4-chlorophenyl)butanamido)propanoic acid hydrochloride.
  • Key Features: Chlorophenyl substituent, branched amino acid chain.
  • Contrast : More complex substituents compared to the simpler p-tolyl group in the target compound.
(2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic Acid Hydrochloride
  • Structure : Phenyl group at C3, hydroxyl group at C2.
  • Molecular Weight : 217.65 g/mol .
  • Application : Used as a reference standard in taxane drug development.
  • Contrast: Hydroxyl group and stereochemical differences alter reactivity and biological targeting compared to the non-hydroxylated, p-tolyl-containing target compound.
3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic Acid (Compound 24)
  • Structure : Thiazole ring fused with p-tolyl and cinnamoyl groups.
  • Synthesis : Condensation of aldehydes with precursor acids .
  • Application : Explored for drug development due to modular synthesis.

Functional Group Variations

3-Amino-2-(methylamino)propanoic Acid Dihydrochloride
  • Structure: Methylamino group at C2 instead of p-tolyl.
  • Molecular Weight : 191.06 g/mol .
2-Amino-3-sulfanylpropanoic Acid Hydrochloride (Cysteine Hydrochloride)
  • Structure : Sulfhydryl (-SH) group at C3.
  • Application: Natural amino acid used in protein synthesis and antioxidant therapies .
  • Contrast : The sulfhydryl group offers redox activity absent in the target compound.

Key Observations

  • Synthetic Accessibility : Compounds like those in use condensation reactions with aldehydes, a strategy that could be adapted for the target compound’s synthesis.
  • Biological Relevance: While NSAID-related β-hydroxy-β-arylalkanoic acids () target COX enzymes, the absence of a hydroxyl or carboxylic acid group in the target compound suggests divergent mechanisms.

Biological Activity

3-Amino-2-(p-tolyl)propanoic acid hydrochloride, commonly referred to as a β-amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Chemical Formula : C10H14ClN
  • Molecular Weight : 187.68 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. As a β-amino acid, it can participate in peptide synthesis and influence protein folding and stability. Its amine group can engage in hydrogen bonding, enhancing its interaction with biomolecules.

Antimicrobial Activity

Research has indicated that derivatives of β-amino acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 6 to 12.5 µg/mL, suggesting potent activity against pathogens .

Anticancer Potential

The anticancer properties of β-amino acids have been explored in several studies. For example, compounds derived from β-amino acids have demonstrated cytotoxic effects on cancer cell lines such as Caco-2 and A549. In vitro studies indicate that certain derivatives can reduce cell viability significantly, with some compounds achieving over 50% inhibition at specific concentrations .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various β-amino acid derivatives against E. coli and S. aureus. The results showed that modifications on the phenyl ring significantly enhanced antimicrobial activity, with some derivatives exhibiting zones of inhibition ranging from 9 to 20 mm .
  • Cytotoxicity Against Cancer Cells :
    • In a study assessing the cytotoxic effects on Caco-2 cells, it was found that certain β-amino acid derivatives reduced cell viability by approximately 39.8% compared to untreated controls (p < 0.001). This suggests a promising avenue for developing anticancer agents based on this compound .

Research Findings Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli, S. aureus6 - 12.5 µg/mL
AnticancerCaco-2IC50 = 39.8%
AnticancerA549IC50 = >50%

Q & A

Q. What are the common synthetic strategies for preparing 3-amino-2-(p-tolyl)propanoic acid hydrochloride?

A typical approach involves (1) protecting the amine group of a precursor amino acid (e.g., L-alanine) with Boc anhydride, (2) coupling with p-tolyl-containing reagents under basic conditions (e.g., Na₂CO₃ or AcONa), and (3) deprotection followed by salt formation with HCl. For example, Boc-L-alanine can be coupled with p-tolylamine derivatives using coupling agents like HATU or EDC, followed by acidic deprotection (e.g., trifluoroacetic acid) and HCl treatment to yield the hydrochloride salt . Reaction conditions such as temperature (Δ) and pH adjustments (e.g., AcOH to pH 6–7) are critical for optimizing yields .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the p-tolyl substitution and amine proton environments.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve stereochemistry, particularly for enantiomeric forms .
  • Ion chromatography to quantify chloride content in the hydrochloride salt .

Q. How can researchers optimize purification of the hydrochloride salt?

The hydrochloride salt is often purified via recrystallization from diethyl ether or acetone. Sodium bicarbonate washes are used to remove excess HCl, followed by filtration and drying under vacuum. Purity ≥95% can be achieved by iterative crystallization steps, as noted in protocols for structurally similar amino acid hydrochlorides .

Advanced Research Questions

Q. What are the challenges in assessing the compound’s stability under varying pH and temperature?

Stability studies require:

  • Accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) to monitor hydrolysis of the amine or p-tolyl groups.
  • Ion mobility spectrometry to detect clustering behavior (e.g., Na⁺ adduct formation), which correlates with solution-phase stability .
  • Thermogravimetric analysis (TGA) to evaluate hygroscopicity, a common issue with hydrochloride salts .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

The hydrochloride salt enhances aqueous solubility compared to the free base, critical for in vitro assays. However, its hygroscopic nature may complicate formulation. Researchers often compare dissolution rates in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) to predict oral bioavailability .

Q. What strategies are used to design analogs with improved bioactivity?

  • Structure-activity relationship (SAR) studies focus on modifying the p-tolyl group (e.g., fluorination or methylation) or the amino acid backbone. For example, substituting the p-tolyl group with pyridinyl or indole moieties (as seen in analogs like EN300-746590) can enhance binding to biological targets .
  • Molecular docking with enzymes (e.g., kinases or proteases) identifies key interactions, guiding synthetic modifications .

Q. How can enantiomeric impurities be resolved during synthesis?

Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) effectively separates enantiomers. Alternatively, enzymatic resolution with proteases (e.g., subtilisin) selectively hydrolyzes one enantiomer, as demonstrated for related amino acid hydrochlorides .

Methodological Considerations

Q. What precautions are necessary when handling hygroscopic hydrochloride salts?

  • Store under inert gas (N₂ or Ar) in sealed containers with desiccants (e.g., silica gel).
  • Use gloveboxes for weighing to minimize moisture absorption.
  • Monitor water content via Karl Fischer titration during long-term storage .

Q. How can contradictions in reported synthetic yields be addressed?

Discrepancies often arise from differences in reaction scales or purification methods. Systematic replication under controlled conditions (e.g., identical reagent ratios, temperature gradients) is essential. Cross-referencing multiple protocols (e.g., coupling agents in vs. ) helps identify optimal conditions.

Tables

Table 1. Key Reagents for Synthesis

ReagentRoleExample Conditions
Boc anhydrideAmine protectionRT, 2–3 h, pH 6–7 (AcOH)
HATU/EDCCoupling agentDry DMF, 0°C → RT, 12 h
Trifluoroacetic acidBoc deprotection0°C, 1 h, under N₂
HCl (gas)Hydrochloride salt formationDiethyl ether, 0°C, 30 min

Table 2. Stability Indicators

ParameterMethodCritical Threshold
HygroscopicityTGA (% weight gain)>5% at 25°C/60% RH
Degradation productsHPLC-MS≤0.5% impurity after 4 weeks
Ion clusteringIon mobility spectrometryΔm/z > 2% vs. control

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